3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with pyrazine-2-carboxylic acid in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring . The reaction conditions generally require refluxing the reactants in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole or thiadiazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids.
Pathways Involved: By inhibiting shikimate dehydrogenase, the compound disrupts the biosynthesis of essential metabolites, leading to the inhibition of microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have similar structural features but differ in the alkyl substituents at the 3 and 6 positions.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole-thiadiazole core but differ in the fusion of the rings.
Uniqueness
3-(Phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its phenylsulfanylmethyl group, which imparts specific electronic and steric properties that enhance its biological activity and selectivity .
Properties
CAS No. |
892675-28-4 |
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Molecular Formula |
C14H10N6S2 |
Molecular Weight |
326.4g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N6S2/c1-2-4-10(5-3-1)21-9-12-17-18-14-20(12)19-13(22-14)11-8-15-6-7-16-11/h1-8H,9H2 |
InChI Key |
LQJKTYDHRTXVKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=NC=CN=C4 |
Origin of Product |
United States |
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